2-Bromo-2-methylpropionyl bromide

Übersicht

Beschreibung

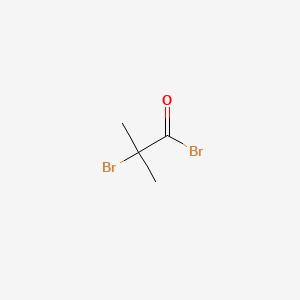

2-Bromo-2-methylpropionyl bromide (CAS 20769-85-1), also known as α-bromoisobutyryl bromide, is a brominated acyl bromide with the molecular formula C₄H₆Br₂O and a molecular weight of 229.90 g/mol . It is a yellowish to reddish-brown liquid with a boiling point of 162–164°C, a density of 1.86 g/mL, and high reactivity toward nucleophiles such as water and alcohols . Its structure features two bromine atoms: one on the carbonyl carbon and another on the adjacent tertiary carbon, making it a potent initiator for atom transfer radical polymerization (ATRP) .

This compound is widely used to functionalize surfaces (e.g., membranes, carbon nanotubes) and synthesize polymer brushes, nanocomposites, and cyclodextrin-polymer conjugates . Its corrosive nature and lachrymatory effects necessitate careful handling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromo-2-methylpropionyl bromide can be synthesized through the bromination of 2-methylpropionic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction proceeds as follows:

CH3CBr2COOH+PBr3→CH3CBr2COBr+HBr

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-2-methylpropionyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines, alcohols, and thiols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-bromo-2-methylpropionic acid and hydrogen bromide.

Reduction: It can be reduced to 2-bromo-2-methylpropanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.

Hydrolysis: Typically carried out in aqueous conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.

Major Products Formed:

Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

Hydrolysis: 2-Bromo-2-methylpropionic acid.

Reduction: 2-Bromo-2-methylpropanol.

Wissenschaftliche Forschungsanwendungen

2-Bromo-2-methylpropionyl bromide is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Used in the synthesis of intermediates for drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-2-methylpropionyl bromide primarily involves its reactivity as an electrophile. The bromine atoms in the compound are highly reactive and can readily participate in nucleophilic substitution reactions. This reactivity allows the compound to modify other molecules by replacing functional groups with bromine atoms.

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Differences

Table 1: Key Properties of 2-Bromo-2-methylpropionyl Bromide and Analogous Compounds

Key Insights:

- Reactivity : The acyl bromide group in this compound enables rapid initiation in ATRP compared to ester derivatives like EBIB or benzyl esters, which require longer reaction times .

- Hydrolysis Sensitivity : Unlike its ester analogs, this compound reacts violently with water, limiting its use in aqueous systems . EBIB and HEBIB, with ester or hydroxyl groups, offer better stability for hydrophilic polymerizations .

Performance in Polymer Chemistry

Table 2: Application-Specific Comparison

Key Insights:

- Grafting Density: this compound allows fine-tuning of polymer brush density on surfaces by varying initiator concentration, as demonstrated in cellulose and carbon nanotube modifications .

- Cyclodextrin Functionalization : Compared to 2-bromopropionyl bromide, this compound achieves higher substitution degrees (up to 14–16 bromine groups per β-cyclodextrin) due to superior reactivity .

Biologische Aktivität

2-Bromo-2-methylpropionyl bromide (CAS No. 20769-85-1) is an organobromine compound with significant applications in organic synthesis, particularly as a reagent for the introduction of bromine into organic molecules. Its molecular formula is with a molecular weight of approximately 229.90 g/mol. This compound is recognized for its biological activity, particularly in the context of its potential toxicity and utility in various chemical reactions.

- Molecular Formula :

- Molecular Weight : 229.90 g/mol

- Appearance : Typically a colorless to yellow liquid.

- Solubility : Soluble in organic solvents.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Toxicological Effects :

- Skin and Eye Irritation : Classified as a corrosive substance, it can cause severe skin burns and eye damage upon contact. The material safety data sheet indicates that it is extremely destructive to tissue of the mucous membranes and upper respiratory tract, eyes, and skin .

- Lachrymator : It acts as a lachrymator, causing tearing upon exposure to the eyes .

- Reactivity :

- Applications in Polymer Chemistry :

Case Study 1: Toxicity Assessment

A study assessing the acute toxicity of this compound highlighted its potential hazards in laboratory settings. Inhalation or dermal exposure led to significant irritation, emphasizing the need for stringent safety protocols when handling this compound. The study concluded that while it is useful in synthetic applications, its toxicological profile necessitates careful risk assessment .

Case Study 2: Functionalization of Nanotubes

Research on the functionalization of carbon nanotubes using this compound demonstrated its effectiveness in modifying the surface properties of CNTs. This modification improved the compatibility of CNTs with various polymers, enhancing their utility in composite materials. The study showed that treated CNTs exhibited reduced cytotoxicity and improved cellular uptake capabilities, making them promising candidates for drug delivery systems .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.90 g/mol |

| Hazard Classification | Skin Corrosion (Category 1B) |

| Eye Damage Classification | Serious Eye Damage (Category 1) |

| Typical Applications | Organic Synthesis, Polymer Modification |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-bromo-2-methylpropionyl bromide in laboratory settings?

- Methodological Answer : Due to its classification as a severe skin and eye irritant (H314/H318), researchers must use nitrile gloves, chemical-resistant lab coats, and sealed goggles. Work should be conducted in a fume hood to minimize inhalation risks. Immediate decontamination with water for 15+ minutes is required upon exposure . OSHA guidelines recommend daily replacement of protective gear to avoid contamination .

Q. How is this compound commonly utilized in synthetic chemistry?

- Methodological Answer : It is a key initiator in atom transfer radical polymerization (ATRP) for synthesizing comb-like polymer brushes. For example, it initiates grafting of poly(2-hydroxyethyl methacrylate) (HEMA) onto cellulose membranes, enabling precise control over polymer architecture (e.g., brush density and chain length) by adjusting reaction time and monomer concentrations .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (e.g., nitrogen) at 2–8°C. Its high reactivity toward moisture and low boiling point (36°C at 6 mmHg) necessitate desiccant use and avoidance of temperature fluctuations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound as an ATRP initiator?

- Methodological Answer : Systematic variation of initiator concentration (e.g., 0.1–1.0 mol%) and monomer ratios (e.g., HEMA:VCL = 3:1 to 1:3) allows tuning of polymer brush properties. Copper(I) bromide/PMDETA catalysts at 60°C in anhydrous solvents yield optimal polymerization rates. Dynamic light scattering (DLS) and AFM validate brush morphology .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer : Use H/C NMR to confirm bromine substitution patterns (δ ~1.8 ppm for -C(CH)Br). GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) identifies impurities like hydrolyzed byproducts (e.g., 2-bromo-2-methylpropionic acid). Purity ≥97% is critical for reproducible ATRP kinetics .

Q. How can exothermic reactions during its synthesis be mitigated?

- Methodological Answer : Gradual addition of 2-bromo-2-methylpropionic acid to PBr under ice-cooled conditions (-10°C) minimizes heat generation. In-line FTIR monitors reaction progression, and quench protocols using dry NaHCO neutralize excess brominating agents .

Q. What role does this compound play in designing stimuli-responsive polymer brushes?

- Methodological Answer : As an ATRP initiator, it enables grafting of thermoresponsive polymers (e.g., poly(N-vinylcaprolactam)) for applications in drug delivery. Adjusting secondary chain density via VCL monomer feed ratio modulates lower critical solution temperature (LCST) by 5–15°C, validated by DSC .

Q. Are there contradictions in reported environmental hazard data for this compound?

- Methodological Answer : Current ECHA and SDS data classify it as non-hazardous to the environment, but lifecycle assessments (LCAs) of brominated byproducts are lacking. Researchers should treat waste with Ca(OH) to precipitate bromide ions, adhering to REACH guidelines (EC 244-017-3) despite conflicting regional regulations .

Eigenschaften

IUPAC Name |

2-bromo-2-methylpropanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O/c1-4(2,6)3(5)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCIJWAHRAJQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045077 | |

| Record name | 2-Bromo-2-methylpropionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | 2-Bromo-2-methylpropionyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20769-85-1 | |

| Record name | 2-Bromoisobutyryl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20769-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-methylpropionyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020769851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl bromide, 2-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-2-methylpropionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-methylpropionyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-2-METHYLPROPIONYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/627F9N9DYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.